

# (Rac)-Etavopivat Safety Profile: A Comparative Analysis Against Existing Treatments for Hemoglobinopathies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-Etavopivat |           |
| Cat. No.:            | B10829266        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **(Rac)-Etavopivat**, an investigational pyruvate kinase-R (PKR) activator, with established treatments for sickle cell disease (SCD), beta-thalassemia, and pyruvate kinase (PK) deficiency. All quantitative data is summarized in structured tables for clear comparison, and detailed methodologies for key clinical trials are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

## Introduction to (Rac)-Etavopivat

(Rac)-Etavopivat is an oral, small-molecule allosteric activator of erythrocyte pyruvate kinase (PKR). By activating PKR, Etavopivat is designed to increase adenosine triphosphate (ATP) levels and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs)[1][2] [3]. This mechanism is expected to improve RBC health and function, offering a potential new therapeutic option for various hemoglobinopathies.

# (Rac)-Etavopivat Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of (Rac)-Etavopivat.

# **Safety Profile Comparison**

The following tables summarize the adverse event (AE) data from key clinical trials of **(Rac)-Etavopivat** and current standard-of-care treatments for sickle cell disease, beta-thalassemia, and pyruvate kinase deficiency.

# Sickle Cell Disease (SCD)



| Treatment        | Clinical Trial     | Common Adverse<br>Events (>10%<br>incidence)                                                                | Serious Adverse<br>Events                                                                                                              |
|------------------|--------------------|-------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| (Rac)-Etavopivat | HIBISCUS (Phase 2) | Headache, Pyrexia,<br>Nausea, Arthralgia,<br>COVID-19[4]                                                    | Hepatic enzyme increase (possibly drug-related), Hemoglobin decrease (possibly drug- related), Cerebrovascular accident (unrelated)[5] |
| Hydroxyurea      | MSH                | Neutropenia, Bone<br>marrow suppression,<br>Nausea, Vomiting,<br>Anorexia                                   | Sepsis (in one patient in the non-intervention arm of a study)                                                                         |
| L-glutamine      | NCT01179217        | Constipation, Nausea,<br>Headache, Abdominal<br>pain, Cough, Pain in<br>extremity, Back pain,<br>Chest pain | Hypersplenism, Abdominal pain, Dyspepsia, Burning sensation, Hot flash (led to treatment discontinuation in 2.7% of patients)          |
| Crizanlizumab    | SUSTAIN (Phase 2)  | Headache, Pyrexia,<br>Nausea, Arthralgia                                                                    | Infusion-related reactions, Infections, Bleeding-related events                                                                        |
| Voxelotor        | HOPE (Phase 3)     | Headache, Diarrhea,<br>Abdominal pain,<br>Nausea, Fatigue,<br>Rash, Pyrexia                                 | Vaso-occlusive crises<br>(emerging data<br>suggests a higher<br>occurrence)                                                            |

# **Beta-Thalassemia**



| Treatment                       | Clinical Trial                   | Common Adverse<br>Events (>10%<br>incidence)                                                               | Serious Adverse<br>Events                                                                                     |
|---------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| (Rac)-Etavopivat                | ENERGIZE-T (Phase<br>2, ongoing) | Data on specific adverse events and their frequencies are not yet fully available as the trial is ongoing. | Not yet reported.                                                                                             |
| Betibeglogene<br>Autotemcel     | HGB-207 & HGB-212<br>(Phase 3)   | Thrombocytopenia, Neutropenia, Stomatitis, Mucositis, Febrile neutropenia, Epistaxis, Decreased appetite   | Veno-occlusive liver<br>disease, Heart failure<br>(deemed likely related<br>to myeloablative<br>conditioning) |
| Luspatercept                    | BELIEVE (Phase 3)                | Bone pain, Arthralgia,<br>Dizziness,<br>Hypertension,<br>Hyperuricemia                                     | Thromboembolic events                                                                                         |
| Deferoxamine (Iron<br>Chelator) | Various                          | Local infusion site reactions (pain, swelling, erythema), Auditory and ophthalmic toxicity (at high doses) | Renal dysfunction (at high doses)                                                                             |
| Deferiprone (Iron<br>Chelator)  | Various                          | Nausea, Vomiting, Abdominal pain, Arthralgia, Increased alanine aminotransferase                           | Agranulocytosis,<br>Neutropenia                                                                               |
| Deferasirox (Iron<br>Chelator)  | Various                          | Abdominal pain, Nausea, Vomiting, Diarrhea, Skin rash, Increased serum creatinine                          | Renal impairment, Hepatic impairment, Gastrointestinal hemorrhage                                             |



**Pyruvate Kinase (PK) Deficiency** 

| Treatment        | Clinical Trial                     | Common Adverse<br>Events (>10%<br>incidence)                                                               | Serious Adverse<br>Events                                                |
|------------------|------------------------------------|------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| (Rac)-Etavopivat | Not yet studied in this indication | N/A                                                                                                        | N/A                                                                      |
| Mitapivat        | ACTIVATE & ACTIVATE-T (Phase 3)    | Estrone decreased<br>(males), Increased<br>urate, Back pain,<br>Estradiol decreased<br>(males), Arthralgia | Atrial fibrillation, Gastroenteritis, Rib fracture, Musculoskeletal pain |

# **Experimental Protocols**

This section outlines the methodologies of key clinical trials cited in this guide.

(Rac)-Etavopivat: HIBISCUS Study (NCT04624659)
Workflow





Click to download full resolution via product page

Caption: HIBISCUS Phase 2 Trial Workflow.

HIBISCUS (NCT04624659) Protocol Summary:

- Study Design: A multi-center, Phase 2/3, randomized, double-blind, placebo-controlled trial.
- Participants: Patients aged 12-65 years with any SCD genotype, hemoglobin (Hb) level ≥5.5 to ≤10.5 g/dL, and a history of 2-10 vaso-occlusive crises (VOCs) in the previous 12 months.
- Intervention: Participants were randomized 1:1:1 to receive oral etavopivat 200 mg, etavopivat 400 mg, or placebo once daily for 52 weeks.
- Primary Endpoints:



- Annualized rate of independently adjudicated VOCs over 52 weeks.
- Proportion of patients with a hemoglobin response (defined as a >1 g/dL increase from baseline) at Week 24.
- Secondary Endpoints: Assessments of hemolysis biomarkers (absolute reticulocyte count, indirect bilirubin, and lactate dehydrogenase) and patient-reported outcomes.

## **Comparator Drug Trial Protocols**

- Hydroxyurea (MSH Study): A double-blind, placebo-controlled study to determine if orally
  administered hydroxyurea at maximally tolerated doses could decrease the frequency of
  painful crises by at least 50% in patients with sickle cell anemia who had at least three crises
  in the preceding 12 months. Dosing was initiated at 15 mg/kg/day and escalated based on
  blood counts.
- L-glutamine (NCT01179217): A Phase 3, randomized, double-blind, placebo-controlled trial
  in patients aged 5 years and older with sickle cell anemia or sickle β0-thalassemia and a
  history of two or more painful crises in the previous year. Patients received 0.3 g/kg of Lglutamine or placebo orally twice daily for 48 weeks.
- Crizanlizumab (SUSTAIN Trial NCT01895361): A Phase 2, randomized, double-blind, placebo-controlled trial in patients aged 16-65 years with any SCD genotype and 2-10 VOCs in the previous 12 months. Patients received intravenous crizanlizumab at 5 mg/kg or 2.5 mg/kg, or placebo, with two loading doses followed by monthly infusions for 52 weeks.
- Voxelotor (HOPE Trial NCT03036813): A Phase 3, randomized, double-blind, placebocontrolled trial in patients aged 12 to 65 years with SCD and 1 to 10 VOCs in the previous year. Participants received oral voxelotor at 1500 mg or 900 mg once daily, or placebo, for up to 72 weeks.
- Betibeglogene Autotemcel (HGB-207 & HGB-212 Trials NCT02906202): Phase 3, singlearm, open-label studies in patients with transfusion-dependent β-thalassemia. Patients underwent myeloablative conditioning with busulfan followed by a single intravenous infusion of betibeglogene autotemcel. The primary endpoint was transfusion independence.



- Luspatercept (BELIEVE Trial NCT02604433): A Phase 3, randomized, double-blind, placebo-controlled trial in adults with transfusion-dependent β-thalassemia. Patients received subcutaneous injections of luspatercept (1.0 to 1.25 mg/kg) or placebo every 3 weeks for at least 48 weeks, in addition to best supportive care.
- Mitapivat (DRIVE PK Study NCT02476916): A Phase 2, open-label, dose-ranging study in adults with PK deficiency who were not regularly transfused. Patients were randomized to receive mitapivat 50 mg or 300 mg twice daily for a 24-week core period, with an optional extension period.

### Conclusion

(Rac)-Etavopivat has demonstrated a generally well-tolerated safety profile in Phase 2 clinical trials for sickle cell disease, with most adverse events being mild to moderate and consistent with the underlying disease. The ongoing Phase 2 trials in thalassemia will provide further insights into its safety in this patient population. This guide provides a framework for researchers and clinicians to compare the safety of Etavopivat with existing therapies, aiding in the evaluation of its potential role in the management of hemoglobinopathies. As with all investigational therapies, the full safety and efficacy profile of (Rac)-Etavopivat will be further elucidated through ongoing and future clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Original Article [sciencehub.novonordisk.com]
- 3. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Pyruvate kinase deficiency Wikipedia [en.wikipedia.org]







• To cite this document: BenchChem. [(Rac)-Etavopivat Safety Profile: A Comparative Analysis Against Existing Treatments for Hemoglobinopathies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829266#benchmarking-rac-etavopivat-s-safety-profile-against-existing-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com